molecular formula C20H24N2O3S B1678640 Quinabactin CAS No. 946270-26-4

Quinabactin

Cat. No. B1678640
CAS RN: 946270-26-4
M. Wt: 372.5 g/mol
InChI Key: IVHKSUMLZQXFPR-UHFFFAOYSA-N
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Description

Quinabactin is a sulfonamide abscisic acid (ABA) agonist . It preferentially activates dimeric ABA receptors and possesses ABA-like potency in vivo . In Arabidopsis, the transcriptional responses induced by quinabactin are highly correlated with those induced by ABA treatments .


Synthesis Analysis

Quinabactin has been used to effectively improve crop drought tolerance and preserve yield under drought stress . The structural optimization of quinabactin led to the identification of AM1 fluorine derivatives .


Molecular Structure Analysis

The X-ray crystal structure of the PYL2-quinabactin-Hab1 ternary complex has been solved at 1.98-Å resolution . Quinabactin forms a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network, a structural feature absent in pyrabactin-receptor/PP2C complexes .


Chemical Reactions Analysis

While specific chemical reactions involving Quinabactin are not detailed in the search results, it’s known that Quinabactin is a sulfonamide ABA agonist .


Physical And Chemical Properties Analysis

Quinabactin has a molecular formula of C20H24N2O3S and an average mass of 372.481 Da .

Scientific Research Applications

Quinabactin: A Comprehensive Analysis of Scientific Research Applications: Quinabactin is a synthetic compound that acts as an abscisic acid (ABA) agonist, influencing various physiological processes in plants. Below is a detailed analysis of its unique applications across different scientific research fields:

Drought Resistance in Crops

Quinabactin has been shown to enhance drought tolerance in plants such as Arabidopsis and soybean by inducing ABA-like biological responses. This includes the inhibition of seed germination and control of leaf water loss, which are critical factors in improving crop resilience to water scarcity .

Guard Cell Closure Mechanism

Research indicates that Quinabactin preferentially activates dimeric ABA receptors, leading to guard cell closure in plants. This mechanism is vital for maintaining plant water balance, especially under drought stress conditions .

Agricultural Productivity

By mimicking ABA’s effects, Quinabactin can potentially be used to regulate plant growth and development, thereby improving agricultural productivity. Its ability to induce ABA-like responses makes it a valuable tool for agricultural biotechnology .

Structural Optimization for Enhanced Efficacy

The structural optimization of Quinabactin has led to the identification of derivatives with improved efficacy. These derivatives have the potential to be fine-tuned for better binding to ABA receptors and more desirable plant phenotypes .

Seed Germination Control

Quinabactin’s influence on seed germination can be leveraged to control the timing of germination, which is crucial for crop management and yield optimization .

Water Loss Regulation

Through its ABA-like activity, Quinabactin can help regulate water loss in plants, which is particularly beneficial for crops grown in arid regions or during periods of drought .

Future Directions

Quinabactin has been used to improve crop drought tolerance . It has defined pyrabactin resistance 1 (PYR1) and its close relatives as key targets for controlling transpiration . Future research may focus on further optimizing Quinabactin and its derivatives for improving drought resistance in various crops .

properties

IUPAC Name

1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKSUMLZQXFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinabactin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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